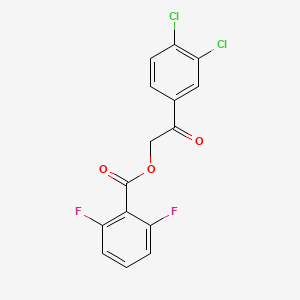
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate, also known as DCFBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate is believed to exert its effects by inhibiting the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can improve cognitive function and may also have neuroprotective effects. 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has been shown to have various biochemical and physiological effects. In addition to its effects on acetylcholinesterase activity and induction of apoptosis in cancer cells, it has also been shown to have antioxidant properties. This antioxidant activity may be responsible for its neuroprotective effects and its potential role in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has several advantages for use in lab experiments, including its high yield and purity, its well-defined mechanism of action, and its potential applications in various areas of research. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate in lab experiments is that it may not be suitable for use in vivo due to its potential toxicity.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate. One area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further research is also needed to determine the safety and efficacy of 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate in vivo, as well as its potential applications in other areas of research.
合成法
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate can be synthesized using various methods, including the reaction of 2,6-difluorobenzoic acid with 3,4-dichlorophenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,4-dichlorophenylacetic acid with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The yield of 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate using these methods is generally high, and the purity can be improved by recrystallization.
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has been used in various scientific research applications, including studies on the role of oxidative stress in aging and neurodegenerative diseases. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has also been used in studies on the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F2O3/c16-9-5-4-8(6-10(9)17)13(20)7-22-15(21)14-11(18)2-1-3-12(14)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGITVFRAAWATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

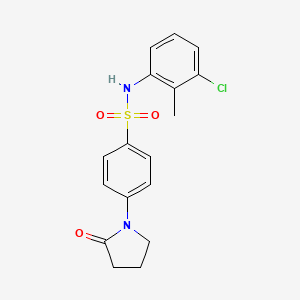
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
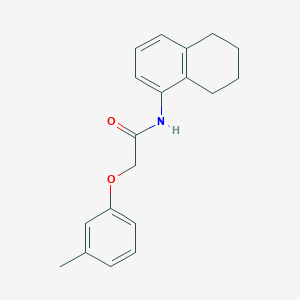
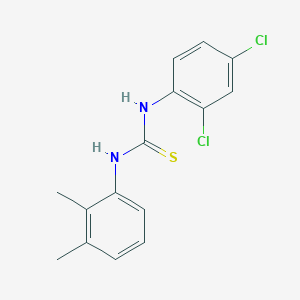
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
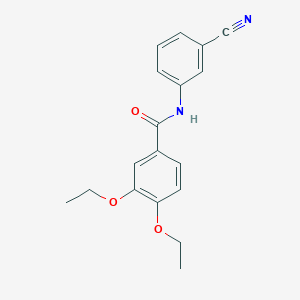
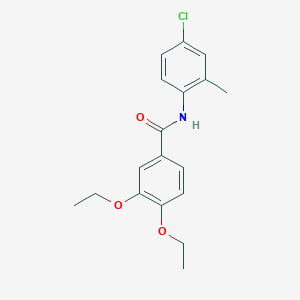
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
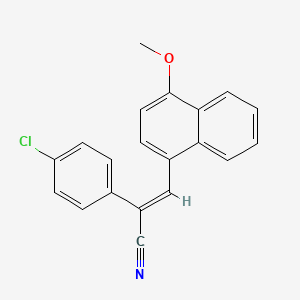
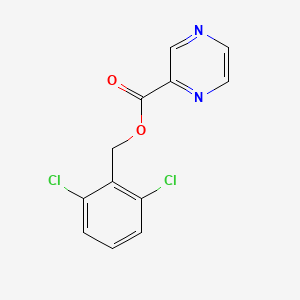
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)